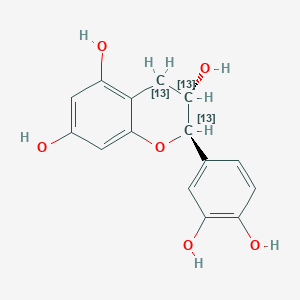
Catechin-13C3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Catechin-13C3 is a stable isotope-labeled compound, specifically a 13C-labeled form of catechin. Catechins are a type of flavonoid, a class of polyphenolic compounds found in various plants, particularly in tea leaves. This compound is used extensively in scientific research due to its unique properties, which allow for detailed studies of metabolic pathways and pharmacokinetics.
Preparation Methods
Synthetic Routes and Reaction Conditions
Catechin-13C3 can be synthesized through various methods, including the incorporation of 13C-labeled carbon atoms into the catechin structure. One common approach involves the use of 13C-labeled glucose as a precursor, which is then converted into catechin through a series of enzymatic reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the stability of the 13C-labeled compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using biotechnological methods. This includes the fermentation of 13C-labeled glucose by microorganisms that can convert it into catechin. The process is optimized to maximize yield and purity, and the final product is purified using techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Catechin-13C3 undergoes various chemical reactions, including:
Oxidation: Catechins are prone to oxidation, forming quinones and other oxidation products.
Reduction: Although less common, catechins can be reduced under specific conditions.
Substitution: Catechins can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous solutions at controlled temperatures.
Reduction: Reducing agents such as sodium borohydride can be used, often in alcoholic solvents.
Substitution: Strong nucleophiles like sodium methoxide can facilitate substitution reactions, usually in polar solvents.
Major Products Formed
Oxidation: The major products include quinones and other oxidized derivatives.
Reduction: Reduced forms of catechin, such as dihydrocatechin.
Substitution: Substituted catechin derivatives, depending on the nucleophile used.
Scientific Research Applications
Catechin-13C3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and transformations of catechins in various systems.
Biology: Helps in studying the bioavailability and metabolism of catechins in living organisms.
Medicine: Used in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of catechins.
Industry: Employed in the development of functional foods and nutraceuticals, as well as in quality control processes.
Mechanism of Action
Catechin-13C3 exerts its effects primarily through its antioxidant properties. It scavenges reactive oxygen species and chelates metal ions, thereby reducing oxidative stress. The compound also induces the production of antioxidant enzymes and inhibits pro-oxidant enzymes. Key molecular targets include cyclooxygenase-1 (COX-1), which is inhibited by catechins, leading to anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Epicatechin-13C3: Another 13C-labeled flavonoid with similar antioxidant properties.
Epigallothis compound: A 13C-labeled form of epigallocatechin, known for its potent antioxidant activity.
Catechin-2,3,4-13C3: A variant of catechin labeled at different carbon positions.
Uniqueness
This compound is unique due to its specific labeling, which allows for precise tracking in metabolic studies. Its stability and incorporation into various biological systems make it a valuable tool for research.
Conclusion
This compound is a versatile and valuable compound in scientific research, offering insights into the metabolic pathways and pharmacokinetics of catechins. Its unique properties and wide range of applications make it an essential tool in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C15H14O6 |
|---|---|
Molecular Weight |
293.25 g/mol |
IUPAC Name |
(2R,3S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol |
InChI |
InChI=1S/C15H14O6/c16-8-4-11(18)9-6-13(20)15(21-14(9)5-8)7-1-2-10(17)12(19)3-7/h1-5,13,15-20H,6H2/t13-,15+/m0/s1/i6+1,13+1,15+1 |
InChI Key |
PFTAWBLQPZVEMU-PNGBONKESA-N |
Isomeric SMILES |
[13CH2]1[13C@@H]([13C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O |
Canonical SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


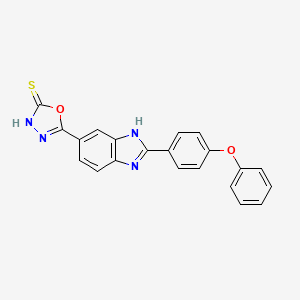
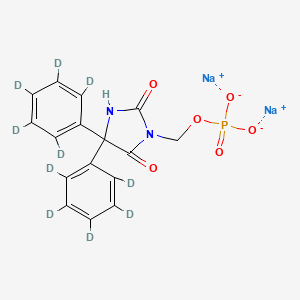
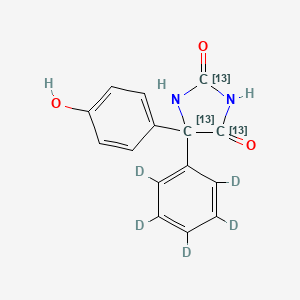
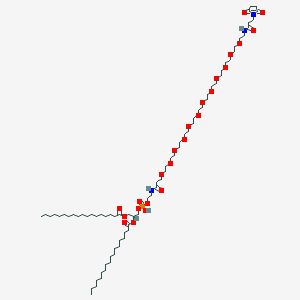
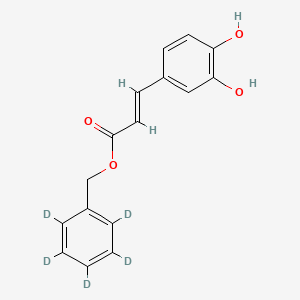
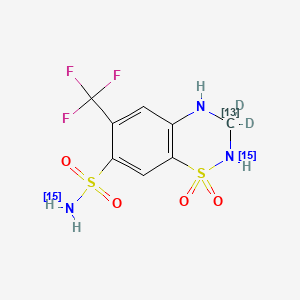
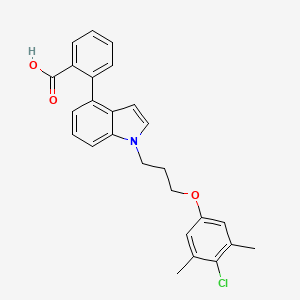
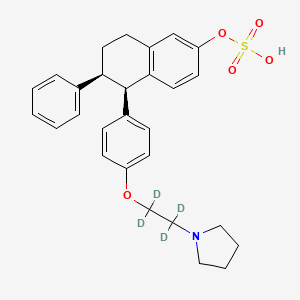
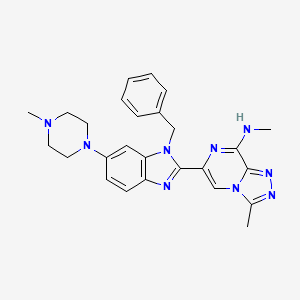
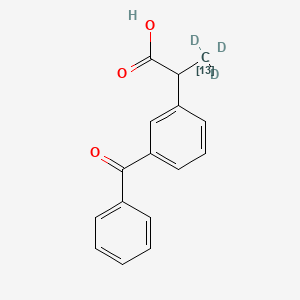
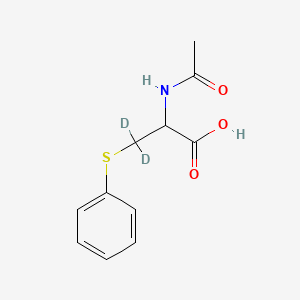
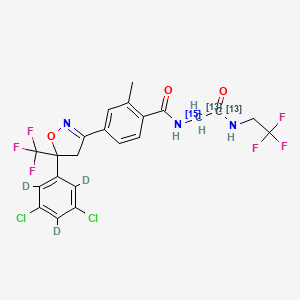

![3,5-Dimethyl-4-{[2-({1-[4-(methylsulfonyl)benzyl]piperidin-4-yl}amino)pyrimidin-4-yl]oxy}benzonitrile](/img/structure/B12414894.png)
